![molecular formula C26H24N6O B10788999 3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one](/img/structure/B10788999.png)
3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-IX-179 is a novel type I ATP competitive inhibitor that is highly selective for the FMS-like tyrosine kinase 3 (FLT3). This compound has shown significant potential in targeting FLT3 and its mutants, making it a promising candidate for therapeutic applications, particularly in the treatment of acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JH-IX-179 involves multiple steps, starting with the preparation of the indenoindolone core structure. The key steps include:
Formation of the indenoindolone core: This involves the cyclization of a suitable precursor under acidic conditions.
Functionalization of the core: Introduction of various functional groups to the indenoindolone core to enhance its activity and selectivity.
Final assembly: Coupling the functionalized core with other molecular fragments to form the final compound.
Industrial Production Methods
Industrial production of JH-IX-179 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification techniques: Using chromatography and crystallization methods to achieve high purity.
Scale-up processes: Developing scalable methods to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
JH-IX-179 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of JH-IX-179 with modified functional groups, which can be used to study the structure-activity relationship and enhance its therapeutic potential .
Scientific Research Applications
JH-IX-179 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.
Biology: Employed in biological assays to investigate the role of FLT3 in cellular processes.
Medicine: Potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with FLT3 mutations.
Industry: Used in the development of new drugs targeting FLT3 and related pathways.
Mechanism of Action
JH-IX-179 exerts its effects by competitively inhibiting the ATP binding site of FLT3. This inhibition prevents the autophosphorylation of FLT3 and the activation of downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells with FLT3 mutations . The molecular targets include the wild-type FLT3 and its mutants, such as FLT3-ITD and FLT3-D835Y .
Comparison with Similar Compounds
Similar Compounds
Crenolanib: Another type I ATP competitive inhibitor targeting FLT3.
Quizartinib: A selective FLT3 inhibitor with a different chemical structure.
Midostaurin: A multi-target kinase inhibitor that also targets FLT3.
Uniqueness of JH-IX-179
JH-IX-179 is unique due to its high selectivity and potency for FLT3 and its mutants. It has shown superior selectivity compared to other FLT3 inhibitors, making it a promising candidate for further development .
Properties
Molecular Formula |
C26H24N6O |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one |
InChI |
InChI=1S/C26H24N6O/c1-31(2)8-3-9-32-15-19(14-29-32)16-4-6-20-22(10-16)25-24(26(20)33)21-7-5-17(11-23(21)30-25)18-12-27-28-13-18/h4-7,10-15,30H,3,8-9H2,1-2H3,(H,27,28) |
InChI Key |
JRJKATLTRNXYCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=C(C=N1)C2=CC3=C(C=C2)C(=O)C4=C3NC5=C4C=CC(=C5)C6=CNN=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


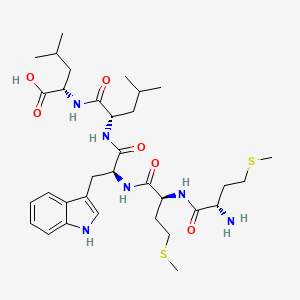
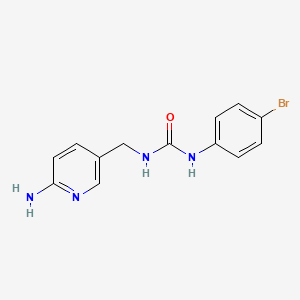
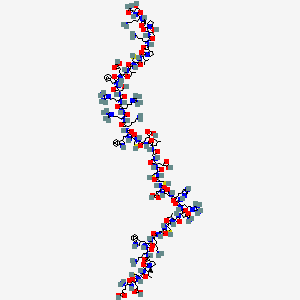
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10788930.png)
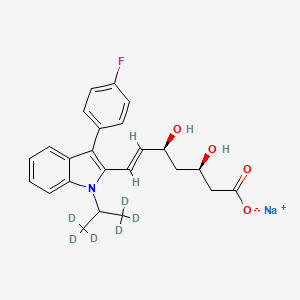
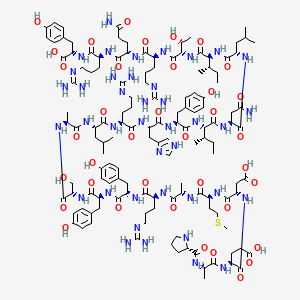
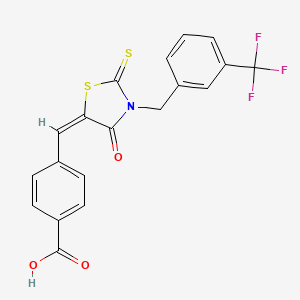
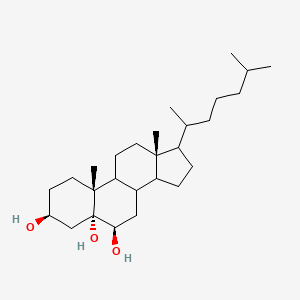
![4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10788965.png)
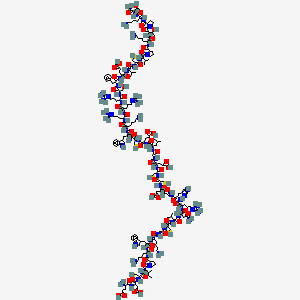
![8-(2-amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B10788988.png)
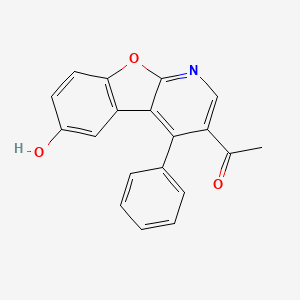
![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788993.png)
![3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide](/img/structure/B10789005.png)
